REACTION_CXSMILES
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[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11]([N:14]=[C:15]=[O:16])(=[O:13])=[O:12])=[O:4].[NH2:17][C:18]1[N:23]=[C:22]([O:24][CH:25]([F:27])[F:26])[CH:21]=[C:20]([O:28][CH:29]([F:31])[F:30])[N:19]=1>O1CCOCC1>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11]([NH:14][C:15]([NH:17][C:18]1[N:19]=[C:20]([O:28][CH:29]([F:30])[F:31])[CH:21]=[C:22]([O:24][CH:25]([F:27])[F:26])[N:23]=1)=[O:16])(=[O:12])=[O:13])=[O:4]
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Name
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Quantity
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3.62 g
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Type
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reactant
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Smiles
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COC(=O)C1=C(C=CC=C1)S(=O)(=O)N=C=O
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Name
|
|
Quantity
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2.63 g
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Type
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reactant
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Smiles
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NC1=NC(=CC(=N1)OC(F)F)OC(F)F
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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COC(=O)C1=C(C=CC=C1)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC(F)F)OC(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |